ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:
- Ethyl 6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
These compounds share the benzoxazine core but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of substituents in this compound provides distinct properties that can be advantageous in specific applications.
Properties
IUPAC Name |
ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBIKKKQPPGDEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444381 |
Source
|
Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176383-56-5 |
Source
|
Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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